![molecular formula C12H22N2O2 B158495 exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane CAS No. 132234-68-5](/img/structure/B158495.png)

exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane

Descripción general

Descripción

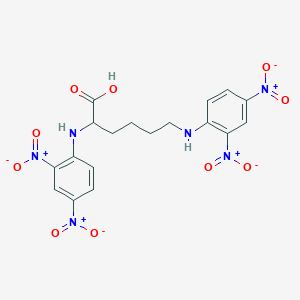

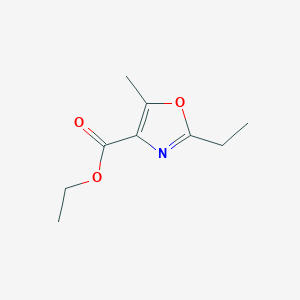

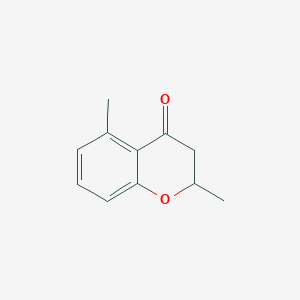

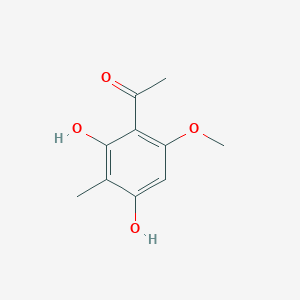

Exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane is a chemical compound with the molecular formula C12H22N2O2 . It has a molecular weight of 226.32 g/mol . The compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecule contains a total of 39 bonds. There are 17 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 seven-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .Physical And Chemical Properties Analysis

The compound is a white to yellow sticky oil to solid in physical form . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane is part of a broader class of constrained amino acids and bicyclic structures that have been synthesized for various research purposes. For instance, Caputo et al. (2006) reported the synthesis of new diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids using norbornene amino acids as chiral building blocks. This method provides access to optically pure amino acids, which can be considered both alpha,gamma- and alpha,delta-diamino acids containing steric constraints and characterized by alpha,alpha-disubstitution (Caputo et al., 2006).

Application in Receptor Activity Studies

In drug discovery research, particularly in studying nicotinic acetylcholine receptors (nAChR), novel azabicyclic amines, including exo-3-amino-1-azabicyclo[3.2.1]octane, have been designed and tested. Walker et al. (2008) prepared aryl amides derived from azabicyclic amines and tested them in an α7 nAChR assay to treat cognitive deficits in schizophrenia, showing significant α7 nAChR activity (Walker et al., 2008).

Chemical Transformations and Reactivity Studies

The reactivity and transformation of related azabicyclo compounds have been studied extensively. Kovacic et al. (1970) explored the amination of exo-2-chloronorbornane with trichloramine-aluminum chloride, resulting in ring expansion and incorporation of nitrogen to produce 2-azabicyclo[3.2.1]octane (Kovacic et al., 1970). Similarly, Kazi et al. (2010) synthesized novel azabicyclic β-amino acid derivatives from norbornene β-amino acids, obtaining the 3-azabicyclo[3.2.1]octane skeleton via specific chemical transformations (Kazi et al., 2010).

Safety And Hazards

The compound is labeled with an exclamation mark as a signal word for warning. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

tert-butyl N-[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-10-6-8-4-5-9(7-10)13-8/h8-10,13H,4-7H2,1-3H3,(H,14,15)/t8-,9+,10? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHPKKKRSZBQIG-ULKQDVFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC2CCC(C1)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1C[C@H]2CC[C@@H](C1)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301169096 | |

| Record name | 1,1-Dimethylethyl N-(3-endo)-8-azabicyclo[3.2.1]oct-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301169096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane | |

CAS RN |

132234-69-6, 132234-68-5 | |

| Record name | 1,1-Dimethylethyl N-(3-endo)-8-azabicyclo[3.2.1]oct-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301169096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXO-3-(BOC-AMINO)-8-AZABICYCLO[3.2.1]OCTANE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E,2S)-2-hydroxy-7-methoxy-4,7-dioxohept-5-enyl] benzoate](/img/structure/B158419.png)